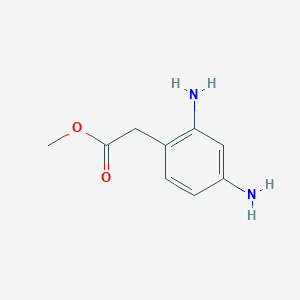

Methyl (2,4-diaminophenyl)acetate

Overview

Description

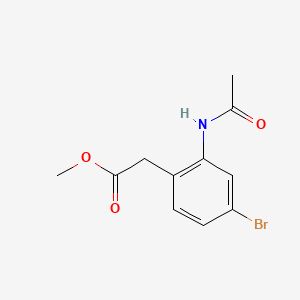

“Methyl (2,4-diaminophenyl)acetate” is a chemical compound that belongs to the class of organic compounds known as aminophenylacetates. It is commonly used in scientific research for its various applications, including its ability to act as a precursor in the synthesis of other organic compounds. The molecular formula of this compound is C9H12N2O2 .

Synthesis Analysis

The synthesis of “Methyl (2,4-diaminophenyl)acetate” involves the reaction of 2,4-diaminophenylacetic acid methyl ester with a 2-molar solution of trimethyl aluminum in toluene. This mixture is then heated for 60 minutes to 60° C .Molecular Structure Analysis

The molecular structure of “Methyl (2,4-diaminophenyl)acetate” consists of a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 ester (aliphatic), 2 primary amines (aromatic), and 1 secondary amine (aromatic) .Scientific Research Applications

Polymer Science

In the field of polymer science, “Methyl 2-(3,4-diaminophenyl)acetate” contributes to the development of novel materials. It has been used in the polycondensation of 2-hydroxymethylthiophene and its acetate, facilitating the creation of polymers with specific structural and kinetic properties.

Medicinal Chemistry

In medicinal chemistry, this compound is involved in the synthesis of important intermediates. For instance, it has been used in the preparation of Clopidogrel bisulfate, a critical intermediate in the synthesis of an important antiplatelet medication. Moreover, it plays a role in the total synthesis of (-)-lasubine II, demonstrating its utility in creating complex organic molecules.

Ester Chemistry

“Methyl (2,4-diaminophenyl)acetate” is an ester, and esters have a wide range of applications in chemistry . They can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids . Esters can undergo various reactions such as hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction . These properties make “Methyl (2,4-diaminophenyl)acetate” a valuable compound in ester chemistry .

Herbicidal Ionic Liquids

“Methyl (2,4-diaminophenyl)acetate” has been used in the synthesis of herbicidal ionic liquids . These ionic liquids have shown potential in agriculture, with some exhibiting pronounced antitumor activity . This opens up wide prospects for its application in medicine and agriculture .

Solvent Production

“Methyl (2,4-diaminophenyl)acetate” can be used in the production of solvents . It has wide applications in the production of solvents, perfumes, surfactants, emulsifiers, biodiesel fuels, and surface-active agents . It is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor .

Dye Chemistry

Pharmaceutical Industry

Safety And Hazards

“Methyl (2,4-diaminophenyl)acetate” is considered hazardous. It is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name |

methyl 2-(2,4-diaminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFWHNUTXPYEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2,4-diaminophenyl)acetate | |

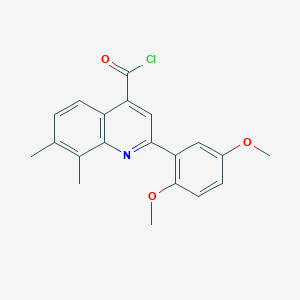

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)

![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)